molecular formula C15H19BrN2O B12090443 4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide

4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide

Katalognummer: B12090443
Molekulargewicht: 323.23 g/mol
InChI-Schlüssel: CTWGUASPEMFMJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a cyclopropyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Bromination: The bromination of phenylacetic acid to obtain 4-bromophenylacetic acid.

    Formation of Piperidine Derivative: The 4-bromophenylacetic acid is then reacted with cyclopropylamine to form the corresponding piperidine derivative.

    Carboxamide Formation: The final step involves the conversion of the piperidine derivative to the carboxamide using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H19BrN2O

Molekulargewicht

323.23 g/mol

IUPAC-Name

4-(4-bromophenyl)-N-cyclopropylpiperidine-1-carboxamide

InChI

InChI=1S/C15H19BrN2O/c16-13-3-1-11(2-4-13)12-7-9-18(10-8-12)15(19)17-14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19)

InChI-Schlüssel

CTWGUASPEMFMJV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)N2CCC(CC2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.